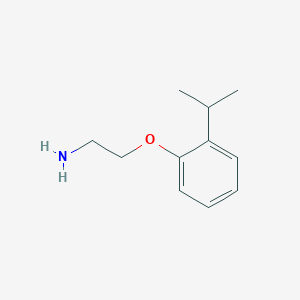

2-(2-Isopropylphenoxy)ethanamine

Description

Overview of Phenoxyethylamine Derivatives as Significant Chemical Entities

Phenoxyethylamine derivatives are a class of organic molecules that feature a phenyl ring attached to an ethylamine (B1201723) group through an ether linkage. This structural motif serves as a foundational blueprint for a multitude of compounds with diverse and significant chemical and biological properties. The inherent flexibility of this scaffold allows for a wide array of substitutions on both the aromatic ring and the amine group, leading to a vast library of derivatives with finely-tuned characteristics.

The significance of these entities stems from their ability to interact with biological systems. The phenoxy group can participate in hydrophobic interactions, while the amine group can form hydrogen bonds and act as a proton acceptor or donor. This dual functionality makes them attractive candidates for designing molecules that can bind to specific biological targets.

Historical and Current Role of Phenoxyethylamine Scaffold in Chemical Biology and Ligand Design

Historically, the broader class of phenethylamines, which includes the phenoxyethylamine scaffold, has played a pivotal role in medicinal chemistry and pharmacology. nih.gov Many naturally occurring and synthetic compounds containing this core structure exhibit profound physiological effects. This has led to their extensive investigation and has established the phenethylamine (B48288) framework as a "privileged scaffold" in drug discovery. nih.govnih.gov A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. nih.gov

In contemporary research, the focus has intensified on designing novel derivatives with enhanced selectivity and efficacy for specific biological targets. The ability to systematically modify the phenoxyethylamine scaffold allows chemists to explore the structure-activity relationships (SAR) that govern their biological function. nih.govmdpi.com This rational design approach, often aided by computational modeling, accelerates the discovery of new lead compounds for various therapeutic areas. The design and synthesis of molecular scaffolds with potential anti-infective activity is an area of active investigation. princeton.edu

Positioning of 2-(2-Isopropylphenoxy)ethanamine within Phenoxyethylamine Research Trajectories

Within this expansive research landscape, this compound has emerged as a compound of specific interest. sigmaaldrich.combldpharm.comsigmaaldrich.com Its structure, featuring an isopropyl group at the ortho position of the phenoxy ring, distinguishes it from many other derivatives and imparts unique steric and electronic properties.

The strategic placement of the isopropyl group can influence the molecule's conformation and its interaction with binding sites on biological macromolecules. This specific substitution pattern makes this compound a valuable tool for probing the structural requirements of various receptors and enzymes. While detailed biological activity studies are beyond the scope of this article, its availability as a research chemical from various suppliers indicates its utility in early-stage discovery projects. sigmaaldrich.comsigmaaldrich.com

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in research. The following table summarizes the key identifiers and physicochemical properties of this compound. sigmaaldrich.com

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| CAS Number | 26583-37-9 |

| Appearance | Solid |

| InChI | 1S/C11H17NO/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9H,7-8,12H2,1-2H3 |

| InChI Key | HGULZMCXEYYSSI-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC=CC=C1OCCN |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Synthesis of Phenoxyethylamine Derivatives

The synthesis of phenoxyethylamine derivatives can be achieved through various established chemical routes. One common approach involves the alkylation of a substituted phenol (B47542) with a suitable 2-haloethylamine derivative. For instance, the synthesis of 9-[2-(4-isopropylphenoxy)ethyl])adenine has been reported via the alkylation of a trimethylsilyl (B98337) adenine (B156593) derivative with 1-bromo-2-(4-isopropylphenoxy)ethane. google.com

Another general strategy involves the reduction of a corresponding phenoxyacetonitrile. The synthesis of phenoxyacetic acid derivatives has also been explored as precursors to more complex molecules. nih.gov These synthetic methodologies provide a versatile toolkit for chemists to generate a diverse range of phenoxyethylamine analogs for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-propan-2-ylphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGULZMCXEYYSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801284766 | |

| Record name | 2-[2-(1-Methylethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26583-37-9 | |

| Record name | 2-[2-(1-Methylethyl)phenoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26583-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(1-Methylethyl)phenoxy]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801284766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 2 Isopropylphenoxy Ethanamine and Analogues

Convergent and Divergent Synthetic Routes to the Phenoxyethylamine Core

The construction of the phenoxyethylamine scaffold can be approached through both convergent and divergent synthetic strategies. wikipedia.orgcrimsonpublishers.comcrimsonpublishers.com Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules. In contrast, divergent synthesis begins with a common core structure that is subsequently elaborated into a library of diverse analogues. wikipedia.org This method is particularly useful for structure-activity relationship studies. wikipedia.orgscispace.com

Palladium-Catalyzed Cross-Coupling Strategies for Substituted Phenoxyethylamines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom and carbon-carbon bonds, offering a versatile approach to substituted phenoxyethylamines. tnstate.eduthieme-connect.de These methods allow for the introduction of a wide array of substituents onto the aromatic ring, providing access to a diverse range of analogues. The choice of ligands is crucial in controlling the selectivity and efficiency of these reactions. nih.gov Recent advancements have focused on developing highly active and selective catalyst systems that can operate under mild conditions. youtube.com

A general scheme for the palladium-catalyzed synthesis of a phenoxyethylamine derivative involves the coupling of a substituted phenol (B47542) with a suitable aminoethylating agent in the presence of a palladium catalyst and a ligand.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | Buchwald-type phosphine | K₃PO₄ | Toluene | 100 | 75-95 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 80-98 |

| Pd/C | None | NaH | DMF | 80 | 60-85 |

This table presents representative conditions and is not exhaustive.

Methods Utilizing 2-Alkyloxazoline Intermediates in 2-Alkoxyphenoxyethanamine Synthesis

The use of 2-alkyloxazoline intermediates provides a robust method for the synthesis of 2-alkoxyphenoxyethanamines. organic-chemistry.org Oxazolines can be prepared from the reaction of a nitrile with an amino alcohol or by the cyclization of β-acylamino ketones. organic-chemistry.org These intermediates can then be subjected to further transformations to introduce the desired alkoxy group and subsequently cleaved to reveal the ethanamine functionality. This strategy offers good control over stereochemistry and allows for the introduction of diverse functionalities. organic-chemistry.org

The synthesis often involves the reaction of a substituted phenol with a 2-(haloethyl)oxazoline, followed by acidic or basic hydrolysis of the oxazoline (B21484) ring to yield the corresponding ethanamine.

Amine Protection-Deprotection Strategies in Ethanamine Synthesis

The primary amine of the ethanamine moiety often requires protection during the synthesis to prevent unwanted side reactions. researchgate.net A variety of protecting groups are available, with the choice depending on the specific reaction conditions to be employed. Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). fishersci.co.ukmasterorganicchemistry.comyoutube.com

| Protecting Group | Protection Reagent | Deprotection Conditions |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA) or HCl fishersci.co.ukmasterorganicchemistry.com |

| Cbz | Benzyl chloroformate (CbzCl) | H₂, Pd/C masterorganicchemistry.comyoutube.com |

| Acetyl (Ac) | Acetic anhydride (B1165640) or acetyl chloride | Acidic or basic hydrolysis youtube.com |

| 2,5-Dimethylpyrrole | Acetonylacetone | Hydroxylamine hydrochloride or acid nih.gov |

Reductive Amination Pathways for Phenoxyethanamine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines. masterorganicchemistry.comlibretexts.orgpearson.com This reaction involves the formation of an imine or enamine from a carbonyl compound and an amine, followed by reduction to the corresponding amine. libretexts.org For the synthesis of phenoxyethylamines, this typically involves the reaction of a phenoxyacetaldehyde (B1585835) or a phenoxyacetone (B1677642) with ammonia (B1221849) or a primary amine, followed by reduction. masterorganicchemistry.comyoutube.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for imines over carbonyls. masterorganicchemistry.comyoutube.comnih.gov This allows for a one-pot reaction where the carbonyl compound, amine, and reducing agent are all present in the same reaction mixture. youtube.com

| Carbonyl Precursor | Amine Source | Reducing Agent | Solvent | pH |

| Phenoxyacetaldehyde | Ammonia | NaBH₃CN | Methanol | ~6-7 |

| Phenoxyacetone | Methylamine | NaBH(OAc)₃ | Dichloroethane | N/A |

| 2-(2-Isopropylphenoxy)acetaldehyde | Ammonia | H₂/Raney Nickel | Ethanol | N/A |

Strategic Design in Phenoxyethylamine Synthesis

The efficient synthesis of a target molecule like 2-(2-isopropylphenoxy)ethanamine relies on careful strategic planning, including a thorough retrosynthetic analysis.

Retrosynthetic Analysis Applied to this compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

For this compound, a primary disconnection can be made at the ether linkage, suggesting a Williamson ether synthesis between 2-isopropylphenol (B134262) and a suitable 2-haloethanamine derivative. Another key disconnection is at the carbon-nitrogen bond, pointing towards a reductive amination pathway starting from a phenoxyacetaldehyde derivative.

A possible retrosynthetic analysis is outlined below:

Target Molecule: this compound

Disconnection 1 (C-O bond):

2-Isopropylphenol

2-Haloethanamine (e.g., 2-bromoethanamine) or a protected equivalent.

Disconnection 2 (C-N bond):

2-(2-Isopropylphenoxy)acetaldehyde

Ammonia

Disconnection 3 (Side chain construction):

2-Isopropylphenol

A two-carbon synthon with an amino group or a precursor (e.g., ethylene (B1197577) oxide, 2-chloroethanol (B45725) followed by amination).

This analysis reveals several viable synthetic routes, allowing the chemist to choose the most practical and efficient approach based on available starting materials, reaction yields, and experimental considerations.

Diversity-Oriented Synthesis (DOS) for Generating Phenoxyethylamine Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries, which are essential for high-throughput screening and drug discovery. Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a wide range of molecules from a common starting material or scaffold. This approach is particularly well-suited for exploring the chemical space around the phenoxyethylamine core.

A hypothetical DOS strategy for a phenoxyethylamine library, including the target molecule this compound, could be initiated from a common intermediate, such as a substituted phenol. For instance, 2-isopropylphenol could be anchored to a solid support, allowing for high-throughput synthesis and purification. From this anchor point, a variety of building blocks could be introduced to generate a library of analogues.

One powerful technique for generating such libraries is the Ugi four-component reaction (U-4CR). In this one-pot reaction, a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino carboxamide. To generate a phenoxyethylamine library, a key component such as 2-(2-isopropylphenoxy)acetic acid could be used as the carboxylic acid input. By varying the other three components, a vast library of compounds with diverse side chains can be rapidly synthesized. Research on the Ugi reaction has demonstrated its utility in creating libraries of peptidomimetics and other complex structures with high efficiency. nih.govmdpi.comnih.gov

The following table illustrates a potential diversification strategy using a solid-phase approach, starting from 2-isopropylphenol.

| Step | Reaction | Reagents/Conditions | Purpose |

| 1 | Immobilization | 2-isopropylphenol, Merrifield resin, base | Anchoring the phenol to a solid support for ease of purification. |

| 2 | Ether Formation | 2-bromoethanol, base | Introduction of the ethoxyamine precursor. |

| 3 | Amine Introduction | Azide or phthalimide (B116566) substitution, followed by reduction | Conversion of the alcohol to the primary amine. |

| 4 | Diversification | Acylation, sulfonation, or reductive amination with a diverse set of reagents | Introduction of various functional groups to the amine. |

| 5 | Cleavage | Acidic conditions (e.g., TFA) | Release of the final phenoxyethylamine analogues from the solid support. |

This diversity-oriented approach allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. The ability to rapidly generate and screen large libraries of phenoxyethylamine analogues significantly accelerates the identification of lead compounds.

Chemo- and Regioselectivity in Phenoxyethylamine Chemical Synthesis

The synthesis of specifically substituted phenoxyethylamines like this compound requires precise control over chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups, while regioselectivity is the preference for reaction at one position over another.

A primary challenge in the synthesis of this compound is the regioselective O-alkylation of 2-isopropylphenol. The Williamson ether synthesis, a common method for forming ethers, involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.comyoutube.com In the case of 2-isopropylphenol, deprotonation of the hydroxyl group is straightforward. However, the subsequent alkylation with a 2-haloethanamine precursor must occur exclusively at the oxygen atom (O-alkylation) rather than on the aromatic ring (C-alkylation). The choice of solvent, base, and temperature can significantly influence this selectivity.

Furthermore, if the phenol contains other reactive functional groups, chemoselectivity becomes critical. For example, in the synthesis of more complex analogues, protecting groups may be necessary to prevent unwanted side reactions. A study on the regioselective synthesis of alkoxyindoles from dihalophenols highlights the importance of directed ortho-metalation and palladium-catalyzed reactions to achieve high regiochemical purity. nih.gov While the final products are different, the principles of controlling reactivity on a substituted phenol are directly applicable.

The following table summarizes key considerations for achieving chemo- and regioselectivity in the synthesis of this compound via the Williamson ether synthesis.

| Parameter | Influence on Selectivity | Example Condition for High Selectivity |

| Base | A strong, non-nucleophilic base is preferred to avoid competing reactions. | Sodium hydride (NaH) to generate the phenoxide in situ. |

| Solvent | Polar aprotic solvents can enhance the rate of the desired S_N2 reaction. | Dimethylformamide (DMF) or acetonitrile. |

| Leaving Group | A good leaving group on the ethylamine (B1201723) precursor is essential for efficient reaction. | Bromo or tosyl groups are commonly used. |

| Temperature | Lower temperatures generally favor the desired kinetic product (O-alkylation). | Reactions are often run at or below room temperature. |

Achieving high levels of chemo- and regioselectivity is paramount for the efficient and scalable synthesis of pure phenoxyethylamine compounds, avoiding the need for costly and time-consuming purification steps.

Innovations in Sustainable Synthesis for Phenoxyethylamine Compounds

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in the chemical and pharmaceutical industries. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials. Two prominent innovations in this area are microwave-assisted synthesis and flow chemistry, both of which can be applied to the synthesis of phenoxyethylamine compounds.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. benthamscience.com This technique can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. numberanalytics.comorgchemres.org The Williamson ether synthesis, a key step in the production of phenoxyethylamines, has been shown to be highly amenable to microwave conditions.

Research has demonstrated the efficient synthesis of various alkyl aryl ethers using microwave irradiation, often under solvent-free conditions or with environmentally benign solvents like water. sid.ir A study on the microwave-assisted Williamson synthesis reported the preparation of ethers in high yields with significantly reduced reaction times. benthamscience.com

The following table presents representative data for microwave-assisted ether synthesis, illustrating the potential for rapid and efficient production of the phenoxyether core of our target compound.

| Phenol | Alkyl Halide | Conditions | Reaction Time | Yield | Reference |

| o-Nitrophenol | Diethylene glycol ditosylate | K₂CO₃, DMF, 90°C, MW | 75 min | 84% | sid.ir |

| Various Phenols | Various Alkyl Halides | Supported catalyst, MW (300 W) | Reduced times | High | benthamscience.com |

| Phenol | Methyl Iodide | K₂CO₃, Acetone, MW | < 5 min | 95% |

Flow Chemistry

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers several advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to the small reaction volumes, and the potential for automation and multi-step "telescoped" syntheses. chegg.com These features make flow chemistry a highly sustainable and efficient platform for chemical manufacturing.

The synthesis of the phenoxyethylamine scaffold can be readily adapted to a flow chemistry setup. The Williamson ether synthesis, for example, can be performed by pumping solutions of the deprotonated phenol and the alkylating agent through a heated reactor coil. The precise control over temperature and residence time in a flow reactor can lead to improved yields and selectivity. Furthermore, in-line purification and subsequent reaction steps can be integrated, creating a seamless and highly efficient manufacturing process.

The development of sustainable synthetic routes is not only environmentally responsible but also economically advantageous, often leading to reduced costs and increased process efficiency. The application of technologies like microwave synthesis and flow chemistry to the production of this compound and its analogues represents a significant step forward in modern pharmaceutical manufacturing.

Molecular Mechanisms of Action and Pharmacological Target Engagement in Vitro for 2 2 Isopropylphenoxy Ethanamine and Analogues

Characterization of Receptor Binding Kinetics and Thermodynamics

The interaction of phenoxyethylamine analogues with various receptors is a key area of research to determine their therapeutic potential. Studies have focused on targets such as the Glycine (B1666218) Transporter 1 (GlyT1) and the AMPA receptor.

Glycine Transporter 1 (GlyT1): GlyT1 is crucial for regulating glycine levels at N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist. nih.govnih.gov Inhibition of GlyT1 can potentiate NMDA receptor function, a mechanism of interest for treating disorders associated with NMDA receptor hypofunction. nih.gov Certain sarcosine (B1681465) derivatives containing a phenoxypropyl group, such as N[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)-propyl]sarcosine (NFPS), have been identified as selective inhibitors of GLYT1. nih.gov Chimeric transporter studies have revealed that transmembrane domains 1 and 3 of GLYT1 are important for the specific binding and inhibitory action of these compounds. nih.gov The introduction of these domains from GLYT1 into the otherwise insensitive GLYT2 confers sensitivity to NFPS. nih.gov

AMPA Receptor: AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate fast synaptic transmission. While direct binding studies of 2-(2-isopropylphenoxy)ethanamine on AMPA receptors are not available, research on other compounds provides a framework for understanding potential interactions. For instance, various phenylalanine-based antagonists have been shown to competitively block AMPA receptor subtypes with micromolar affinity. nih.gov The activation kinetics of AMPA receptors are complex, requiring the binding of two agonist molecules in a cooperative manner to open the ion channel. nih.gov The study of unnatural amino acid mutagenesis has further elucidated the dynamics of the transmembrane domain of AMPA receptors, identifying interactions between different helices during desensitization. nih.gov

Functional Assays Demonstrating Agonist, Antagonist, or Inverse Agonist Properties at G-Protein Coupled Receptors

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in numerous physiological processes and are common drug targets. nih.govnih.gov Functional assays are essential to characterize the nature of the interaction of a compound with a GPCR, determining whether it acts as an agonist, antagonist, or inverse agonist.

Phenoxybenzamine, a compound containing a phenoxy group and an ethylamine (B1201723) moiety, has been shown to act as an irreversible noncompetitive antagonist at several GPCRs, including α2A-adrenoceptors, muscarinic acetylcholine (B1216132) receptors, and 5-HT2A receptors. nih.gov This indicates that in addition to blocking the primary agonist binding site, it can also modulate receptor signaling through allosteric sites. nih.gov Such noncompetitive antagonism can influence the interpretation of drug-receptor interactions. nih.gov

Functional assays for GPCRs often measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium. bham.ac.uk For instance, a fluorescence-based calcium mobilization assay can be used to screen for activating ligands of orphan GPCRs. youtube.com These assays are critical for understanding the downstream signaling pathways affected by phenoxyethylamine analogues.

Modulation of Enzyme Activities

Phenoxyethylamine derivatives have been investigated for their potential to modulate the activity of various enzymes, including DNA topoisomerases and carbonic anhydrase isoforms.

DNA Topoisomerases: DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. youtube.com They are established targets for antibacterial and anticancer drugs. nih.govnih.gov Quinolone antibiotics, for example, inhibit bacterial DNA topoisomerase IV by converting it into a toxic adduct on the DNA. nih.gov While specific studies on this compound are lacking, the general principle of topoisomerase inhibition provides a potential mechanism of action for novel antimicrobial compounds. Bacterial topoisomerase IV is responsible for decatenating newly replicated DNA and relaxing positive supercoils. wikipedia.org

Carbonic Anhydrase Isoforms: Carbonic anhydrases (CAs) are a family of zinc metalloenzymes involved in various physiological processes. nih.govnih.gov Inhibition of specific CA isoforms has therapeutic applications. Phenolic compounds, in general, have been identified as a class of carbonic anhydrase inhibitors. nih.gov The inhibitory mechanism involves the binding of the phenol (B47542) molecule within the active site, anchored by hydrogen bonds and hydrophobic interactions, without directly coordinating to the zinc ion. nih.gov High-throughput screening of diverse small molecules has identified various sulfonamides and other novel, non-sulfonamide compounds as CA inhibitors. nih.gov

Investigation of Intracellular Signaling Pathways Affected by Phenoxyethylamine Compounds

The binding of a compound to its molecular target can trigger a cascade of intracellular signaling events that ultimately determine the cellular response.

Effects on Cell Cycle Progression and Apoptosis Pathways (e.g., BAX/BCL-2 Expression)

The cell cycle and apoptosis are tightly regulated processes that are often dysregulated in diseases like cancer. Some isoflavone (B191592) compounds with a phenoxy-like structure have been shown to induce cell cycle arrest and apoptosis. For instance, phenoxodiol (B1683885) has been reported to induce G1 cell cycle arrest in prostate cancer cells. bates.edu This arrest is associated with the upregulation of the cyclin-dependent kinase inhibitor p21(WAF1). bates.edu Similarly, some CDK7 inhibitors can cause G1 cell cycle arrest and induce apoptosis. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic pathway of apoptosis. youtube.com The ratio of pro-apoptotic proteins like BAX to anti-apoptotic proteins like Bcl-2 is a critical determinant of cell fate. nih.govkoreascience.kr A high BAX/Bcl-2 ratio generally sensitizes cells to apoptotic stimuli. nih.gov Various compounds can modulate the expression of these proteins, thereby influencing the apoptotic threshold of cells.

Mechanisms Underlying Antimicrobial and Antifungal Efficacy of Phenoxyethylamine Derivatives

The search for new antimicrobial and antifungal agents is a critical area of research due to the rise of drug-resistant pathogens. nih.gov Phenoxyethylamine derivatives represent a potential source of such novel compounds.

Antimicrobial Mechanisms: The general mechanisms of antimicrobial action are diverse and can include the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways. nih.gov Some antimicrobial peptides, for example, act by forming pores in the bacterial cell membrane or by inhibiting the bacterial quorum sensing system. nih.gov Aminocoumarin antibiotics inhibit bacterial DNA gyrase, a type II topoisomerase. nih.gov

Antifungal Mechanisms: The primary targets for many antifungal drugs are components of the fungal cell membrane, particularly ergosterol (B1671047). nih.govyoutube.com Azoles and allylamines inhibit ergosterol biosynthesis, while polyenes bind directly to ergosterol, leading to membrane disruption. nih.govyoutube.com Another class of antifungals, the echinocandins, inhibit the synthesis of β-(1,3)-glucan, a key component of the fungal cell wall. youtube.com Some antifungal compounds, like phenazine-1-carboxamide, have been shown to induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptotic-like cell death in fungi. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 2 Isopropylphenoxy Ethanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as Ab Initio and Density Functional Theory (DFT), are pivotal for elucidating the electronic structure of 2-(2-Isopropylphenoxy)ethanamine. These methods solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to determine the electron distribution and energy levels of the molecule.

DFT studies on phenoxyethylamine analogs are used to calculate a variety of molecular properties that govern reactivity and intermolecular interactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Other calculated properties, such as electrostatic potential, dipole moment, and partial atomic charges, reveal the regions of the molecule that are electron-rich or electron-poor, which is essential for understanding how it will interact with other molecules, including biological receptors.

Table 1: Illustrative DFT-Calculated Properties for a Phenoxyethylamine Scaffold Note: This data is representative of the types of properties calculated for phenoxyethylamine scaffolds and not specific experimental values for this compound.

| Molecular Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 Debye | Measures the overall polarity of the molecule. |

| Electrostatic Potential | Varies across surface | Maps electron-rich (negative) and electron-poor (positive) regions. |

These quantum mechanical insights are foundational for the subsequent, more complex computational studies like docking and molecular dynamics.

Molecular Docking Simulations to Predict Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov For this compound, docking simulations can identify potential biological targets and elucidate the specific binding modes that confer its activity. The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the binding affinity, often expressed in kcal/mol.

In studies involving phenoxyethylamine derivatives, docking is used to screen for potential inhibitors of enzymes or modulators of receptors. nih.gov The simulation would reveal key intermolecular interactions, such as:

Hydrogen Bonds: The primary amine group (-NH2) of this compound is a prime candidate for forming hydrogen bonds with amino acid residues like aspartate or glutamate (B1630785) in a receptor's active site.

Hydrophobic Interactions: The isopropyl group and the phenyl ring create a significant hydrophobic region, which can interact favorably with nonpolar residues like leucine, valine, and isoleucine in the binding pocket.

Pi-Pi Stacking: The aromatic phenyl ring can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Table 2: Example Molecular Docking Results for a Phenoxyethylamine Ligand Note: This table illustrates typical output from a docking simulation against a hypothetical protein target.

| Parameter | Result | Interpretation |

| Binding Affinity (Score) | -8.5 kcal/mol | A strong predicted binding affinity. |

| Interacting Residues | ASP-121, TYR-30, LEU-85 | Identifies key amino acids in the binding site. |

| Hydrogen Bonds | 1 (with ASP-121) | A specific polar interaction contributing to binding. |

| Hydrophobic Contacts | LEU-85, PHE-90 | Nonpolar interactions stabilizing the complex. |

These simulations guide the rational design of more potent and selective analogs by suggesting chemical modifications that could enhance these binding interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Complex Stability

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the conformational flexibility of this compound and the stability of its complex with a protein target. nih.gov

An MD simulation begins with the docked pose of the ligand-protein complex and simulates its behavior over nanoseconds or even microseconds. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions. A stable RMSD value over time suggests the complex is in a stable equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. nih.gov

Binding Free Energy Calculations (e.g., MM/PBSA): These calculations provide a more accurate estimate of binding affinity than docking scores by considering solvation effects and entropic contributions.

These simulations can confirm whether the interactions predicted by docking are maintained over time and reveal how the ligand and protein adapt to each other. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling and Machine Learning Applications for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov For a series of phenoxyethylamine derivatives, a QSAR model can predict the activity of new, unsynthesized analogs, including this compound. nih.gov

The process involves:

Data Collection: Assembling a dataset of phenoxyethylamine analogs with measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify physicochemical properties (e.g., LogP for lipophilicity), electronic properties (from quantum chemistry), and topological features (e.g., molecular weight, number of rotatable bonds).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to create an equation that links the descriptors to the activity. nih.gov

Validation: Rigorously testing the model's predictive power using internal and external validation sets. mdpi.com

A resulting QSAR model might look like: pIC50 = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Surface Area). Such a model can elucidate which properties are most important for activity and guide the design of new compounds with improved potency. mdpi.com

De Novo Design and Virtual Screening Approaches for Novel Phenoxyethylamine Ligands

Computational chemistry also enables the discovery of entirely new molecules.

Virtual Screening (VS): This involves docking vast libraries of commercially available or virtual compounds against a specific protein target to identify potential "hits." A phenoxyethylamine scaffold like that of this compound could be used as a starting point to search for structurally similar compounds with potentially better binding characteristics.

De Novo Design: This approach involves building novel molecular structures from scratch, piece by piece, directly within the receptor's binding site. nih.gov Algorithms can generate new ligands that are perfectly complementary to the target's shape and chemical features. Recent advances use deep learning and generative models to create novel, drug-like molecules that maintain key interaction fingerprints, ensuring they bind in a desired manner. nih.gov These methods could be used to design new phenoxyethylamine derivatives with optimized properties.

Chemoinformatics and Pharmacophore Modeling for Phenoxyethylamine Scaffolds

Chemoinformatics applies computational methods to manage and analyze chemical data. For phenoxyethylamine scaffolds, this involves database searching, clustering of similar compounds, and diversity analysis.

A key chemoinformatic tool is pharmacophore modeling . A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to interact with a specific target receptor. For the phenoxyethylamine class, a pharmacophore model might include:

A hydrogen bond donor (from the amine group).

A hydrophobic/aromatic center (from the isopropyl-phenyl group).

An ether oxygen atom as a hydrogen bond acceptor.

This model serves as a 3D query to rapidly search large chemical databases for diverse compounds that match the pharmacophore, even if they are structurally different from phenoxyethylamines. This is a powerful strategy for scaffold hopping—finding new chemical classes that achieve the same biological effect. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-(2-Isopropylphenoxy)ethanamine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a two-step process: (i) Coupling reaction : React 2-isopropylphenol with a chloroethylamine derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane at 0°C to room temperature. This step ensures regioselective phenoxy-ethyl bond formation . (ii) Reduction : Reduce intermediate amides or nitriles to the primary amine using AlH₃ in tetrahydrofuran (THF), which avoids over-reduction and preserves stereochemistry . Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use NIOSH-approved P95 respirators for particulate protection and nitrile gloves (tested per EN 166/374 standards) to prevent dermal exposure. Wear full-body chemical-resistant suits if handling bulk quantities .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Stability tests indicate no decomposition under these conditions for ≥12 months .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use H NMR (400 MHz, CDCl₃) to identify aromatic protons (δ 6.8–7.2 ppm) and ethylamine protons (δ 2.8–3.2 ppm). C NMR confirms the isopropyl group (δ 22–25 ppm) and phenoxy carbon (δ 150–155 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ at m/z 208.1. High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₇NO) .

- X-ray Crystallography : For structural confirmation, use SHELXL for refinement of single-crystal data. SHELXS is robust for solving structures with twinning or high symmetry .

Advanced Research Questions

Q. How do structural modifications to the phenoxy or ethylamine moieties affect the compound’s pharmacological activity?

- Methodological Answer :

- SAR Studies : Compare analogs like 2C-T-4 (2-(4-isopropylthio-2,5-dimethoxyphenyl)ethanamine) and 2C-E (2-(2,5-dimethoxy-4-ethylphenyl)ethanamine) from controlled substance lists. Replace the isopropyl group with halogens (e.g., bromine in 2C-B-NBOMe) to assess receptor binding affinity changes via radioligand assays .

- Data Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity. For example, bulky groups (e.g., isopropyl) enhance lipophilicity and blood-brain barrier penetration .

Q. What experimental strategies are recommended for evaluating the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization assays with FITC-labeled substrate peptides to measure competitive inhibition of kinases like Pim-1. IC₅₀ values <10 µM suggest therapeutic potential .

- Molecular Dynamics (MD) : Perform docking simulations (e.g., AutoDock Vina) to predict binding modes to kinase ATP pockets. Validate with mutagenesis studies targeting residues with high binding energy scores .

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). For twinned crystals, apply SHELXD for dual-space structure solution and SHELXL for refinement with TWIN/BASF commands .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to identify discrepancies in bond lengths/angles. Use R₁/Rfree convergence <5% as a reliability metric .

Safety and Compliance

Q. What disposal protocols are advised for this compound waste?

- Methodological Answer :

- Neutralization : Treat aqueous waste with 5% HCl to protonate the amine, followed by activated charcoal filtration.

- Solid Waste : Incinerate in a licensed facility at >1000°C to ensure complete decomposition. Avoid drain disposal due to potential aquatic toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.